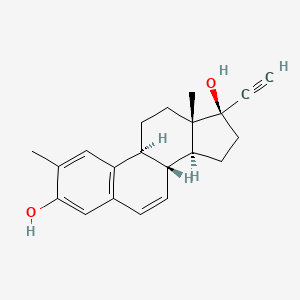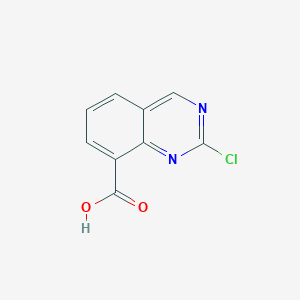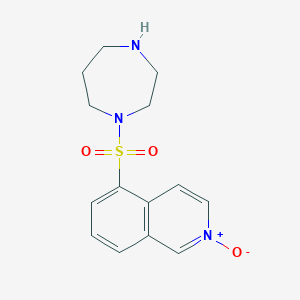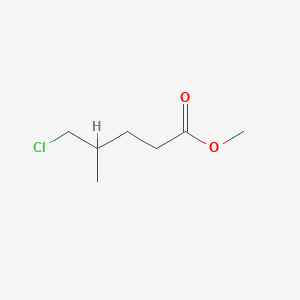![molecular formula C16H14FNO6 B13433837 (2S)-7-fluoro-6-(3-hydroxypropanoyl)-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B13433837.png)
(2S)-7-fluoro-6-(3-hydroxypropanoyl)-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-7-fluoro-6-(3-hydroxypropanoyl)-2-methyl-10-oxo-4-oxa-1-azatricyclo[73105,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid is a complex organic compound with a unique structure that includes a fluorine atom, a hydroxypropanoyl group, and a tricyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-7-fluoro-6-(3-hydroxypropanoyl)-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid typically involves multiple steps, including the formation of the tricyclic core, introduction of the fluorine atom, and the addition of the hydroxypropanoyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize cost. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The industrial process would also focus on ensuring the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-7-fluoro-6-(3-hydroxypropanoyl)-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxypropanoyl group can be oxidized to form a carboxyl group.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.
Major Products Formed
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2S)-7-fluoro-6-(3-hydroxypropanoyl)-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (2S)-7-fluoro-6-(3-hydroxypropanoyl)-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-7-chloro-6-(3-hydroxypropanoyl)-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
- (2S)-7-bromo-6-(3-hydroxypropanoyl)-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Uniqueness
The presence of the fluorine atom in (2S)-7-fluoro-6-(3-hydroxypropanoyl)-2-methyl-10-oxo-4-oxa-1-azatricyclo[73105,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid imparts unique properties such as increased metabolic stability and altered electronic characteristics
Eigenschaften
Molekularformel |
C16H14FNO6 |
|---|---|
Molekulargewicht |
335.28 g/mol |
IUPAC-Name |
(2S)-7-fluoro-6-(3-hydroxypropanoyl)-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C16H14FNO6/c1-7-6-24-15-12(11(20)2-3-19)10(17)4-8-13(15)18(7)5-9(14(8)21)16(22)23/h4-5,7,19H,2-3,6H2,1H3,(H,22,23)/t7-/m0/s1 |
InChI-Schlüssel |
UVTPMPCARXYOJF-ZETCQYMHSA-N |
Isomerische SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2C(=O)CCO)F)C(=O)O |
Kanonische SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C(=O)CCO)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Rac-(1r,4s)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13433762.png)

![2-[(9h-Fluoren-9-ylmethoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-4-carboxylic Acid](/img/structure/B13433775.png)


![2,4a,5,6,7,7a-Hexahydro-1H-cyclopenta[d]pyridazine](/img/structure/B13433803.png)
![[1-[Dideuterio-[1-(trideuteriomethyl)piperidin-2-yl]methyl]indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B13433805.png)

![N-cycloheptyl-1-[4-ethyl-3-methyl-5-(1H-pyrrol-2-yl)-1H-pyrrol-2-yl]methanimine](/img/structure/B13433815.png)

![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-4-oxo-3-(4-sulfooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B13433829.png)

